molecular formula C11H14ClNO2 B1435823 methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate hydrochloride CAS No. 2059937-57-2

methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate hydrochloride

Cat. No.: B1435823
CAS No.: 2059937-57-2
M. Wt: 227.69 g/mol
InChI Key: MGMOZEKEVDDKTQ-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate hydrochloride (CAS: 2059937-57-2) is a bicyclic heterocyclic compound featuring a partially saturated indole scaffold. The molecule consists of a six-membered aromatic ring fused to a five-membered non-aromatic ring containing a secondary amine and a methyl ester group. Key properties include:

  • Molecular weight: 227.69 g/mol .
  • Structural features: A 4-methyl substituent on the indole ring and a methyl ester at position 2.
  • Applications: Primarily used as a synthetic intermediate in pharmaceutical research, particularly for exploring structure-activity relationships in bioactive molecules .

Properties

IUPAC Name

methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-7-4-3-5-9-8(7)6-10(12-9)11(13)14-2;/h3-5,10,12H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMOZEKEVDDKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(NC2=CC=C1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059937-57-2
Record name methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate hydrochloride
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Preparation Methods

Starting Material Selection

The synthesis generally begins with commercially available or readily synthesized indole derivatives, such as 4-methylindole or indole-2-carboxylic acid derivatives. The choice of starting material influences the overall yield and purity.

Construction of the Indole Core

Method A: Fischer Indole Synthesis

  • Reaction: Condensation of phenylhydrazines with ketones or aldehydes under acidic conditions.
  • Procedure: Phenylhydrazine derivatives react with suitable ketones (e.g., acetone) in the presence of acids like phosphoric acid or polyphosphoric acid (PPA) to cyclize into the indole nucleus.
  • Outcome: Formation of 4-methylindole derivatives when methylated ketones are used.

Method B: Cyclization of 2-Substituted Anilines

  • Reaction: Intramolecular cyclization of N-alkylated 2-aminobenzyl derivatives under acidic or thermal conditions.
  • Application: Facilitates regioselective formation of the indole ring with methyl substitution at the 4-position.

Introduction of the Carboxylate Group at Position 2

  • Method: Esterification of 2-indolecarboxylic acids or direct introduction via acylation.
  • Procedure: Acid chlorides derived from indole-2-carboxylic acid are reacted with methanol in the presence of base or catalytic amounts of acid to form methyl esters.
  • Note: Esterification is typically performed under reflux with catalytic sulfuric acid or using diazomethane for methylation.

Methylation at the 4-Position

  • Method: Electrophilic aromatic substitution, specifically methylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
  • Reaction Conditions: Conducted in polar aprotic solvents like acetone or DMF at room temperature or slightly elevated temperatures.
  • Selectivity: Regioselectivity is achieved due to the directing effects of existing substituents on the indole ring.

Formation of Hydrochloride Salt

  • Method: Acidic treatment of the free base with hydrogen chloride gas or hydrochloric acid solution.
  • Procedure: Dissolving the methylated indole derivative in anhydrous solvent (e.g., diethyl ether) followed by bubbling HCl gas or adding concentrated HCl to precipitate the hydrochloride salt.
  • Purification: Recrystallization from suitable solvents to obtain pure methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate hydrochloride.

Specific Research-Backed Methods

Method from Literature (Ref)

A notable approach involves optimizing the functionalization of indole derivatives to enhance biological activity, which includes methylation at specific positions:

  • Step 1: Synthesis of 4-methylindole via Fischer synthesis.
  • Step 2: Oxidation to indole-2-carboxylic acid.
  • Step 3: Esterification with methanol under acid catalysis.
  • Step 4: Regioselective methylation at the 4-position using methyl iodide.
  • Step 5: Conversion to hydrochloride salt by treatment with gaseous HCl.

This sequence emphasizes regioselectivity and purity, aligning with medicinal chemistry needs.

Alternative Route (Ref)

A route involving direct cyclization of suitable precursors, such as N-alkylated aniline derivatives, followed by esterification and methylation, has been documented, emphasizing the importance of controlling reaction conditions to prevent over-methylation or side reactions.

Data Tables Summarizing Preparation Methods

Step Reaction Type Reagents & Conditions Purpose References
1 Fischer indole synthesis Phenylhydrazine + ketone, acid catalyst Indole core formation ,
2 Esterification Methanol, sulfuric acid Introduce methyl ester at position 2 ,
3 Regioselective methylation Methyl iodide, K2CO3, DMF Methylation at 4-position ,
4 Salt formation HCl gas or concentrated HCl Hydrochloride salt ,

Research Findings and Optimization Notes

  • Selectivity Control: Regioselective methylation is achieved through controlling reaction temperature, solvent polarity, and reagent equivalents.
  • Yield Enhancement: Purification via recrystallization from ethanol or ethyl acetate improves product purity.
  • Safety Considerations: Methyl iodide is toxic; proper handling and fume hood use are mandatory.
  • Reaction Monitoring: TLC and NMR spectroscopy are used to monitor methylation and esterification progress.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-2-carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.

  • Substitution: Substitution reactions at the indole ring can introduce different functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation Products: Indole-2-carboxylic acid derivatives.

  • Reduction Products: Indole-2-amine derivatives.

  • Substitution Products: Various substituted indole derivatives.

Scientific Research Applications

Chemistry: Methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate hydrochloride is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and natural product analogs.

Biology: Indole derivatives, including this compound, have shown biological activities such as antiviral, anti-inflammatory, and anticancer properties. They are used in the study of cell biology and the development of new therapeutic agents.

Medicine: This compound and its derivatives are investigated for their potential use in treating various diseases, including cancer, microbial infections, and inflammatory conditions.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context and the derivatives formed from this compound.

Comparison with Similar Compounds

Methyl (2S)-2,3-dihydro-1H-indole-2-carboxylate Hydrochloride

  • Structure : Enantiomer of the target compound with (2S)-configuration.
  • Molecular weight : 177 g/mol (free base); increases to ~213.6 g/mol when accounting for the hydrochloride salt .
  • Key differences : Stereochemistry at position 2 influences chiral recognition in biological systems.
  • Physicochemical properties :
    • Boiling point: 380.0±31.0 °C .
    • Storage: Requires storage at -20°C for long-term stability, similar to the target compound .
Property Target Compound (2S)-Enantiomer
Molecular Weight 227.69 ~213.6 (salt)
Boiling Point (°C) Not reported 380.0±31.0
Storage Temperature Not reported -20°C

Research significance : Enantiomers often exhibit divergent pharmacological profiles, making stereochemical comparisons critical for drug development .

Methyl 2,3-dihydro-1H-isoindole-4-carboxylate Hydrochloride

  • Structure : Isoindole isomer (nitrogen at position 2 vs. position 1 in indole derivatives).
  • Molecular formula: C10H12ClNO2 .
  • Key differences : Altered electronic environment due to nitrogen positioning, reducing aromaticity compared to indole derivatives.
Property Target Compound Isoindole Analog
Ring System Indole Isoindole
Aromaticity Partially aromatic Non-aromatic
Pharmacological Relevance High Moderate

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

  • Structure : Features a chlorine substituent at position 7 and a carboxylic acid at position 2.
  • Key differences :
    • Functional group : Carboxylic acid enhances hydrophilicity vs. the methyl ester in the target compound.
    • Substituent effects : Chlorine introduces electronegativity, altering reactivity and binding affinity .
  • Safety : Classified as hazardous (H303+H313+H333), requiring stringent handling protocols .
Property Target Compound 7-Chloro Derivative
Functional Group Methyl ester Carboxylic acid
Solubility Lipophilic Hydrophilic
Hazard Classification Not reported H303+H313+H333

Methyl 1-methyl-β-carboline-3-carboxylate

  • Structure : β-carboline scaffold with a fused pyridine ring.
  • Synthesis : Prepared via potassium permanganate oxidation (71.3% yield) .
  • Applications : Studied for neuropharmacological activity due to β-carboline’s affinity for GABA receptors .
Property Target Compound β-Carboline Analog
Ring System Dihydroindole β-Carboline
Synthetic Yield Not reported 71.3%
Biological Target Not reported GABA receptors

4-Methyl-2,3-dihydro-1H-indole (QB-7102)

  • Structure : Lacks the methyl ester group at position 2.
  • Key differences : Absence of the ester reduces steric hindrance and alters hydrogen-bonding capacity.
  • Applications : Primarily used as a precursor for functionalized indole derivatives .
Property Target Compound QB-7102
Functional Group Methyl ester None
Molecular Weight 227.69 133.19
Role in Synthesis Final product Intermediate

Biological Activity

Methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate hydrochloride is a compound that has gained attention for its diverse biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article synthesizes current findings from various studies to provide a comprehensive overview of its biological activity, supported by data tables and case studies.

  • Chemical Formula : C₁₁H₁₄ClNO₂
  • Molecular Weight : 227.69 g/mol
  • Structure : The compound features a methyl group at the 4-position of the indole ring and a carboxylate group, which contributes to its unique chemical properties. The hydrochloride form enhances its solubility in water, making it suitable for various biochemical applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways. The indole structure allows it to modulate cellular signaling pathways by acting as an agonist or antagonist at various receptor sites, influencing physiological processes.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.

Compound Target Bacteria MIC (µg/mL)
This compoundStaphylococcus aureus250
This compoundEscherichia coli500
This compoundKlebsiella pneumoniae400

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Antiviral Activity

The compound has shown promising antiviral properties, particularly as an HIV integrase inhibitor. In studies evaluating its efficacy:

Compound IC50 (µM) Mechanism of Action
This compound0.13Inhibition of strand transfer

This indicates that structural modifications can enhance the antiviral efficacy of indole derivatives.

Anticancer Activity

Research indicates that this compound exhibits selective cytotoxic effects on various cancer cell lines while sparing normal cells. The following table summarizes its anticancer activity:

Cell Line IC50 (µM) Selectivity Index
A549 (Lung cancer)5High
HeLa (Cervical cancer)10Moderate
MCF7 (Breast cancer)12Moderate

The selectivity index suggests that this compound could be further explored as a potential anticancer agent.

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of this compound:

  • Neuroprotective Effects : One study demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage by modulating melatonin receptors and enhancing antioxidant defenses.
  • Anti-inflammatory Properties : Another investigation reported that the compound reduced pro-inflammatory cytokine levels in vitro, indicating potential applications in treating inflammatory conditions.

Q & A

Basic: What synthetic methodologies are recommended for preparing methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate hydrochloride?

Answer:

  • Cyclization of substituted indole precursors : Refluxing with sodium acetate in acetic acid is a common approach. For example, condensation of 3-formyl-indole derivatives with aminothiazolones in acetic acid yields crystalline intermediates, which are filtered and recrystallized from DMF/acetic acid mixtures .
  • Benzylation of indoline derivatives : (S)-indoline-2-carboxylic acid can be benzylated using catalytic methods, followed by esterification and hydrochloride salt formation. This route emphasizes stereochemical control .
  • Safety protocols : Ensure inert atmosphere storage (2–8°C) and use professional waste management for disposal of reaction byproducts .

Basic: Which analytical techniques are essential for structural and purity characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and stereochemistry. For example, indole ring protons typically resonate at δ 6.5–7.5 ppm, while methyl ester groups appear near δ 3.7 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns under standardized conditions .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) validates molecular weight (e.g., m/z 213.66 for the hydrochloride salt) .
  • Elemental Analysis : Discrepancies between calculated and observed values (e.g., C, H, N content) may indicate impurities, requiring recrystallization or column chromatography .

Advanced: How can researchers address contradictions in stereochemical assignments of derivatives?

Answer:

  • Chiral Separation : Use chiral ligand-exchange chromatography (e.g., Chiralpak® columns) to resolve enantiomers. X-ray crystallography provides definitive proof of absolute configuration .
  • Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance enantiomeric excess (ee) in asymmetric syntheses .
  • Comparative Spectral Data : Cross-validate NMR shifts and optical rotation values with literature, especially for diastereomers .

Advanced: What strategies improve catalytic efficiency in asymmetric syntheses involving this compound?

Answer:

  • Catalyst Screening : Test chiral catalysts like (S)-proline derivatives or transition-metal complexes (e.g., Ru-BINAP) to optimize ee .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) often improve reaction rates and stereoselectivity compared to nonpolar solvents .
  • Temperature Control : Lower temperatures (e.g., 0–5°C) may reduce racemization during esterification or cyclization steps .

Basic: What safety and handling protocols are critical for this compound?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Avoid inhalation of dust .
  • Storage : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis of the ester group .
  • Waste Disposal : Segregate waste and collaborate with certified biohazard disposal services to mitigate environmental risks .

Advanced: How can researchers resolve discrepancies in reaction yields across different synthetic routes?

Answer:

  • Mechanistic Studies : Use in situ FTIR or NMR to monitor intermediate formation and identify rate-limiting steps .
  • Byproduct Analysis : LC-MS or GC-MS can detect side products (e.g., decarboxylated derivatives) that reduce yields .
  • Scale-Up Adjustments : Optimize stoichiometry (e.g., excess acylating agents) and mixing efficiency for large-scale syntheses .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

  • Intermediate for Alkaloid Synthesis : Used in constructing 2-indolyl-quaternary centers found in bioactive natural products (e.g., indole alkaloids) .
  • Enzyme Inhibition Studies : The indole scaffold mimics tryptophan residues, making it useful for probing tryptophan hydroxylase or monoamine oxidase activity .

Advanced: How does the hydrochloride salt form influence solubility and bioavailability in preclinical studies?

Answer:

  • Solubility Enhancement : The hydrochloride salt increases aqueous solubility compared to the free base, facilitating in vitro assays (e.g., IC50 determinations) .
  • Crystallinity : Salt formation improves crystallinity, aiding in X-ray structure determination for target validation .

Basic: What are the common impurities observed during synthesis, and how are they removed?

Answer:

  • Unreacted Starting Materials : Detectable via TLC (Rf comparison) and removed by column chromatography using silica gel .
  • Diastereomeric Byproducts : Chiral HPLC separates enantiomers, while recrystallization in ethanol/water mixtures purifies the hydrochloride salt .

Advanced: What computational methods support the design of novel derivatives?

Answer:

  • Density Functional Theory (DFT) : Predicts regioselectivity in electrophilic substitutions (e.g., nitration at C5 vs. C7) .
  • Molecular Docking : Models interactions with biological targets (e.g., serotonin receptors) to prioritize derivatives for synthesis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate hydrochloride
Reactant of Route 2
methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate hydrochloride

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